molecular formula C12H15NO4S B3009979 1-(Cyclohexylsulfonyl)-2-nitrobenzene CAS No. 76697-45-5

1-(Cyclohexylsulfonyl)-2-nitrobenzene

Cat. No. B3009979
CAS RN: 76697-45-5
M. Wt: 269.32
InChI Key: YVPHZYRYGLEPOE-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfonyl)-2-nitrobenzene, also known as CSNB, is a widely studied organic compound that has been used in numerous scientific research applications. It is a colorless solid with a molecular weight of about 200 g/mol. CSNB is a member of the class of compounds known as nitrobenzenes, which are aromatic compounds containing a nitro group (-NO2) attached to a benzene ring. Due to its unique structure and properties, CSNB has been used in various laboratory experiments and research applications.

Scientific Research Applications

  • Cyclisation Mechanisms in Organic Chemistry : Research by Austin and Ridd (1993) explored the cyclisation of nitrobenzene derivatives, focusing on the intramolecular transfer of hydrogen in trifluoromethanesulfonic acid. This study offers insights into complex organic reactions involving nitrobenzene compounds (Austin & Ridd, 1993).

  • Electrochemical Synthesis : Mokhtari, Nematollahi, and Salehzadeh (2018) developed a paired electrochemical method for synthesizing sulfonamides and diarylsulfones from nitrobenzene derivatives. This research is significant for its environmentally friendly approach and applicability to a range of nitroarenes (Mokhtari, Nematollahi & Salehzadeh, 2018).

  • Environmental Applications : Wen-Shing Chen and Yi-chen Liu (2021) investigated the photocatalytic degradation of nitrobenzene in wastewater, using an innovative method that integrates Ag/Pb3O4 semiconductors with visible light irradiation. This study provides a new approach for treating nitrobenzene pollution in water (Chen & Liu, 2021).

  • Organic Gelators and Crystal Structures : Ballabh, Trivedi, and Dastidar (2003) studied organic salts as gelators for organic liquids, highlighting the role of nitrobenzene in these systems. Their research contributes to the understanding of molecular packing in gels (Ballabh, Trivedi & Dastidar, 2003).

  • Chemical Reduction Processes : Mantha, Taylor, Biswas, and Bewtra (2001) researched the reduction of nitrobenzene in synthetic wastewater using zerovalent iron. This study is vital for its implications in treating industrial wastewater containing nitrobenzene (Mantha, Taylor, Biswas & Bewtra, 2001).

  • Photophysics and Photochemistry : Giussani and Worth (2017) provided insights into the complex photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound. Their computational study helps understand the decay paths and photodegradation mechanisms of nitrobenzene (Giussani & Worth, 2017).

  • Catalysis and Hydrogenation : Leng et al. (2016) discussed the chemoselective hydrogenation of nitrobenzene using ruthenium nanoparticles, highlighting advancements in catalyst design and selectivity (Leng et al., 2016).

Mechanism of Action

The mechanism of action is more relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information is crucial for handling and storage of the compound. This information can often be found in Material Safety Data Sheets .

Future Directions

Future directions could involve potential applications, ongoing research, and areas where further studies are needed .

properties

IUPAC Name

1-cyclohexylsulfonyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHZYRYGLEPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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